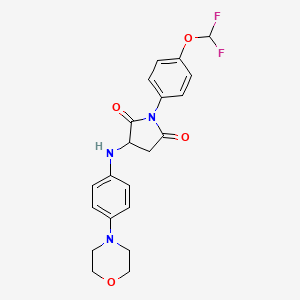

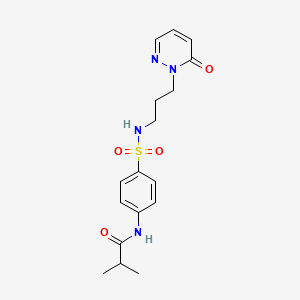

![molecular formula C19H19N3O3S2 B2672053 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide CAS No. 459421-07-9](/img/structure/B2672053.png)

4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide” is a complex organic molecule. It contains a cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl moiety, which is a structural fragment of certain alkaloids and exhibits a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation, leading to the formation of new derivatives of 2-alkylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Knoevenagel condensation with aldehydes and the Stork alkylation with enamines . The resulting adducts undergo intramolecular cyclotransamination, leading to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Wissenschaftliche Forschungsanwendungen

Novel Thiopyrimidine Compounds with Biological Activities

A study designed and synthesized novel thiopyrimidine-glucuronide compounds, revealing their promising biological activities. These compounds, characterized by their thiopyrimidine structure, were explored for various biological effects, underscoring the potential for thiopyrimidine derivatives in therapeutic applications (Wanare, 2022).

Antianaphylactic Activity

Research into 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with modifications has indicated antianaphylactic activity. This study highlights the potential of thieno[2,3-d]pyrimidine compounds in developing treatments for allergic reactions, showcasing the therapeutic relevance of these chemical structures (Wagner, Vieweg, & Leistner, 1993).

Anti-Inflammatory and Analgesic Agents

Another investigation focused on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. This research underscores the versatility of pyrimidine derivatives in designing new medicinal compounds with significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Solid-State Fluorescence Properties

The synthesis and analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides for their solid-state fluorescence properties offer insights into the application of thienopyrimidine derivatives in materials science, particularly in the development of new fluorescent materials (Yokota et al., 2012).

Antimicrobial and Anti-Inflammatory Agents

Thienopyrimidine derivatives have also been studied for their antimicrobial and anti-inflammatory properties, demonstrating the chemical class's potential in addressing bacterial infections and inflammation. This research provides a foundation for developing new antimicrobial and anti-inflammatory treatments based on thienopyrimidine chemistry (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Zukünftige Richtungen

The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest that further studies of multicomponent condensations could lead to the formation of new derivatives . This could open up new avenues for the development of therapeutics and other applications.

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c23-9-8-20-16(24)12-6-4-11(5-7-12)10-26-19-21-17(25)15-13-2-1-3-14(13)27-18(15)22-19/h4-7,23H,1-3,8-10H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFLTRFAUOGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=CC=C(C=C4)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2671976.png)

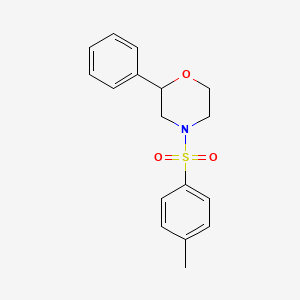

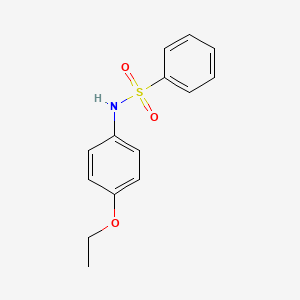

![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)

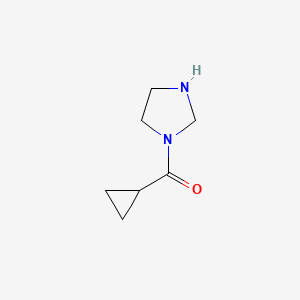

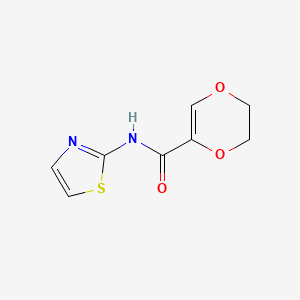

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)

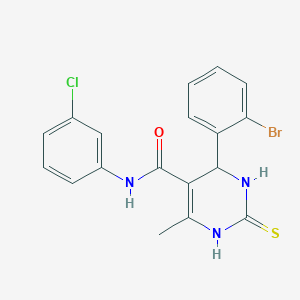

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)

![(1S,3S,5S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)

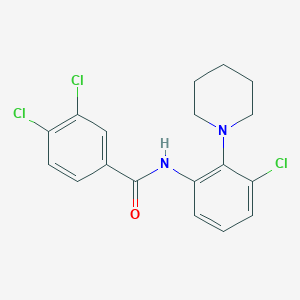

![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B2671992.png)